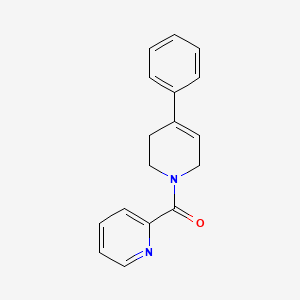
N-(2-acetamidoethyl)-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetamidoethyl)-4-butoxybenzamide, commonly known as AEBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEBOB is a benzamide derivative that is used in various research studies, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of AEBOB is not fully understood. However, it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance neuronal survival.
Biochemical and Physiological Effects:
AEBOB has been shown to have various biochemical and physiological effects. It has been shown to enhance the survival of neurons under oxidative stress conditions. Moreover, AEBOB has been shown to improve cognitive function in animal models of neurodegeneration. AEBOB has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
AEBOB has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and has a high affinity for the receptor. Moreover, AEBOB is a fluorescent probe, which makes it useful for studying the binding of benzamide derivatives to the sigma-1 receptor. However, AEBOB has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Moreover, AEBOB is not commercially available, and its synthesis is relatively complex.
将来の方向性
AEBOB has several potential future directions for research. Firstly, further studies are needed to investigate the pharmacokinetics and toxicity profile of AEBOB. Moreover, AEBOB could be used as a lead compound for the development of new sigma-1 receptor agonists with improved pharmacokinetic and toxicity profiles. Furthermore, AEBOB could be used in studies to investigate the role of sigma-1 receptors in various diseases, including neurodegenerative diseases, cancer, and psychiatric disorders.
Conclusion:
In conclusion, AEBOB is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. AEBOB is synthesized by the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. AEBOB has been shown to act as a sigma-1 receptor agonist and to have various biochemical and physiological effects. AEBOB has several advantages for lab experiments, including its selectivity and fluorescent properties. However, its pharmacokinetics and toxicity profile are not fully understood, and its synthesis is relatively complex. AEBOB has several potential future directions for research, including the development of new sigma-1 receptor agonists and the investigation of the role of sigma-1 receptors in various diseases.
合成法
The synthesis of AEBOB involves the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the addition of N-(2-aminoethyl) acetamide. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The final product is obtained by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
AEBOB has gained significant attention in scientific research due to its potential applications in various fields. It is used as a probe molecule to study the binding of benzamide derivatives to the dopamine D3 receptor. AEBOB has also been used as a fluorescent probe to study the binding of benzamide derivatives to the sigma-1 receptor. Moreover, AEBOB has been used in various studies to investigate the role of sigma-1 receptors in neuroprotection and neurodegeneration.
特性
IUPAC Name |
N-(2-acetamidoethyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-11-20-14-7-5-13(6-8-14)15(19)17-10-9-16-12(2)18/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRLFNORAZTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-butoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)
![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)



![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)


![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)